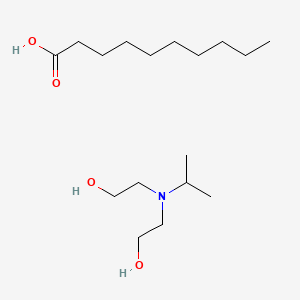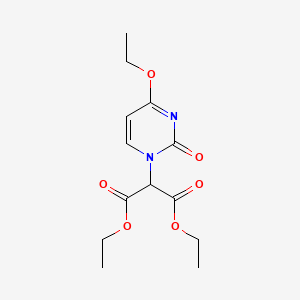
7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine is a chemical compound that belongs to the class of benzazepines. Benzazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a fluorine atom at the 7th position and two methyl groups at the 2nd and 3rd positions of the dihydro-1H-1-benzazepine ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,3-dimethylphenylamine with a fluorinated reagent under acidic conditions can lead to the formation of the desired benzazepine ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter receptors, is ongoing.
Industry: It may be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with similar structural features but different functional groups.
Flumazenil: Another benzodiazepine analog with a fluorine atom, used as an antidote for benzodiazepine overdose.
Uniqueness
7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom and methyl groups contribute to its reactivity and potential interactions with biological targets, distinguishing it from other benzazepine derivatives.
属性
CAS 编号 |
66064-36-6 |
|---|---|
分子式 |
C12H14FN |
分子量 |
191.24 g/mol |
IUPAC 名称 |
7-fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine |
InChI |
InChI=1S/C12H14FN/c1-8-3-4-10-7-11(13)5-6-12(10)14-9(8)2/h3,5-7,9,14H,4H2,1-2H3 |
InChI 键 |
VNYUCJBWMQVSCI-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=CCC2=C(N1)C=CC(=C2)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
sulfanium chloride](/img/structure/B14482511.png)
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
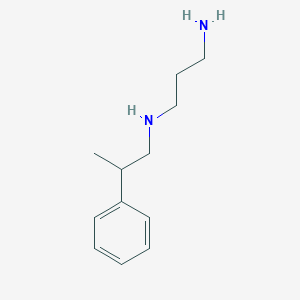
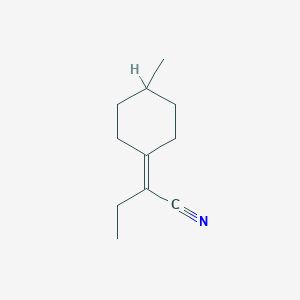
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)
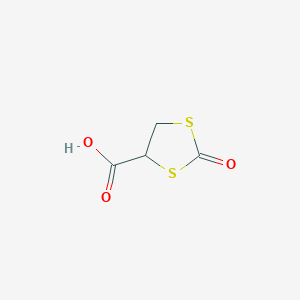

![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)

